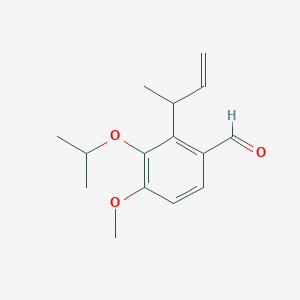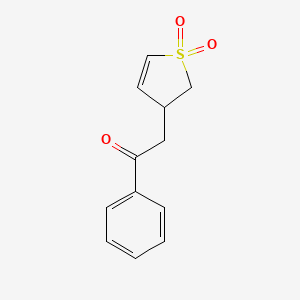
1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4S)-, also known as phytosphingosine, is a naturally occurring amino alcohol. It is a key component of sphingolipids, which are essential constituents of cell membranes. This compound is known for its role in maintaining the structural integrity of cell membranes and its involvement in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4S)- typically involves the reduction of sphingosine or sphinganine. One common method is the catalytic hydrogenation of sphingosine in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as plant or yeast cells. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of 1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4S)-, such as ketones, aldehydes, and substituted amino alcohols .
Wissenschaftliche Forschungsanwendungen
1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex sphingolipids and other bioactive molecules.
Biology: The compound is studied for its role in cell membrane structure and function, as well as its involvement in cell signaling pathways.
Medicine: It has potential therapeutic applications in treating skin disorders, such as atopic dermatitis and psoriasis, due to its anti-inflammatory and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4S)- involves its incorporation into cell membranes, where it helps maintain membrane integrity and fluidity. It also participates in cell signaling pathways by interacting with specific receptors and enzymes. The compound can modulate the activity of enzymes involved in lipid metabolism and inflammation, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sphingosine: A precursor to phytosphingosine, involved in similar biological processes.
Sphinganine: Another related compound with similar structural features and functions.
Uniqueness
1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4S)- is unique due to its specific stereochemistry, which influences its biological activity and interactions with other molecules. Its ability to modulate cell signaling pathways and its therapeutic potential in skin care applications distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
183253-71-6 |
|---|---|
Molekularformel |
C18H39NO3 |
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
(2R,3R,4S)-2-aminooctadecane-1,3,4-triol |
InChI |
InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m1/s1 |
InChI-Schlüssel |
AERBNCYCJBRYDG-FGTMMUONSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC[C@@H]([C@@H]([C@@H](CO)N)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine](/img/structure/B15163416.png)
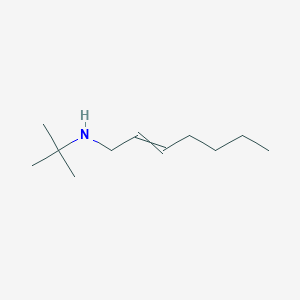
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B15163434.png)
![Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B15163435.png)

![7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one](/img/structure/B15163451.png)

![1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea](/img/structure/B15163457.png)
![Phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester](/img/structure/B15163462.png)
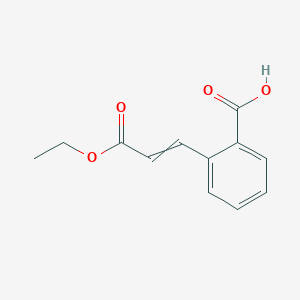
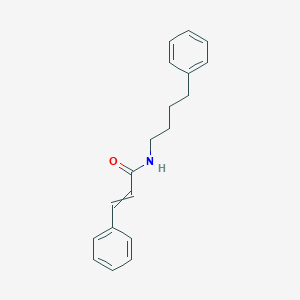
![3-Nitro-6-[2-(quinolin-8-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15163477.png)
